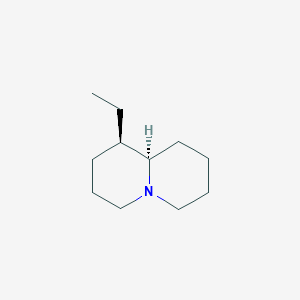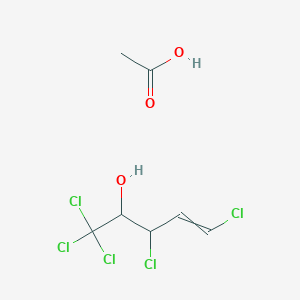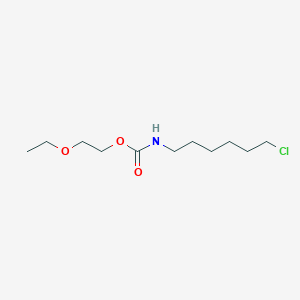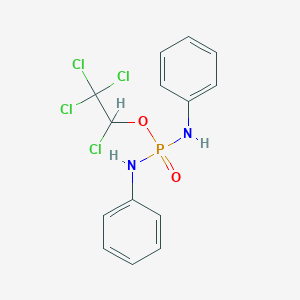
(1R,9aR)-1-Ethyloctahydro-2H-quinolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,9aR)-1-Ethyloctahydro-2H-quinolizine is a chemical compound that belongs to the class of quinolizines. Quinolizines are bicyclic compounds that contain a nitrogen atom in the ring structure. This particular compound is characterized by its octahydro structure, indicating that it is fully saturated with hydrogen atoms, and the presence of an ethyl group attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9aR)-1-Ethyloctahydro-2H-quinolizine typically involves the hydrogenation of quinolizine derivatives. One common method is the catalytic hydrogenation of quinolizine using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in the presence of hydrogen gas, and the catalyst facilitates the addition of hydrogen atoms to the quinolizine ring, resulting in the formation of the octahydro structure.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient and controlled hydrogenation of quinolizine derivatives, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
(1R,9aR)-1-Ethyloctahydro-2H-quinolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The ethyl group attached to the nitrogen atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under high pressure and temperature.
Substitution: Alkylation or arylation reactions using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinolizine derivatives with ketone or aldehyde functional groups.
Reduction: Formation of fully saturated quinolizine derivatives.
Substitution: Formation of N-alkyl or N-aryl quinolizine derivatives.
科学研究应用
(1R,9aR)-1-Ethyloctahydro-2H-quinolizine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinolizine derivatives and other nitrogen-containing heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1R,9aR)-1-Ethyloctahydro-2H-quinolizine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound can interact with cell membrane receptors, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
- (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride
- (1S,9aR)-Octahydro-2H-quinolizin-1-ylmethanamine dihydrochloride
- (1R,3AS,6AS)-Octahydro-1-pentalenyl chloroacetate
Uniqueness
(1R,9aR)-1-Ethyloctahydro-2H-quinolizine is unique due to the presence of the ethyl group attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinolizine derivatives and can lead to different pharmacological and industrial applications.
属性
CAS 编号 |
62581-28-6 |
|---|---|
分子式 |
C11H21N |
分子量 |
167.29 g/mol |
IUPAC 名称 |
(1R,9aR)-1-ethyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C11H21N/c1-2-10-6-5-9-12-8-4-3-7-11(10)12/h10-11H,2-9H2,1H3/t10-,11-/m1/s1 |
InChI 键 |
CZDLEULQEORRLH-GHMZBOCLSA-N |
手性 SMILES |
CC[C@@H]1CCCN2[C@@H]1CCCC2 |
规范 SMILES |
CCC1CCCN2C1CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)






![(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid](/img/structure/B14512769.png)
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene](/img/structure/B14512771.png)
![4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline](/img/structure/B14512779.png)
![1-[Ethyl(3-methylphenyl)amino]propan-2-ol](/img/structure/B14512781.png)

![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)
